

T-1105: A Comprehensive Technical Review of Preclinical Safety and Cytotoxicity

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Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

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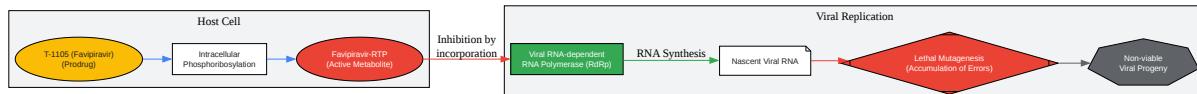
For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1105, more widely known as Favipiravir, is a broad-spectrum antiviral agent that has garnered significant attention for its potential therapeutic applications against a range of RNA viruses. As a purine nucleic acid analogue, its mechanism of action centers on the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides an in-depth overview of the preclinical safety profile and *in vitro* cytotoxicity of **T-1105**, presenting key data in a structured format to facilitate informed research and development decisions.

Mechanism of Action

T-1105 is a prodrug that, upon entering a cell, undergoes intracellular phosphoribosylation to be converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite structurally mimics purine nucleosides (adenosine and guanosine triphosphates). The viral RdRp enzyme mistakenly incorporates Favipiravir-RTP into the nascent viral RNA strand. This incorporation does not immediately terminate chain elongation but instead leads to an accumulation of non-viable mutations in the viral genome, a process known as lethal mutagenesis. This ultimately prevents the production of functional, infectious viral particles.^{[1][2]}

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Caption: Intracellular activation and mechanism of action of **T-1105**.

In Vitro Cytotoxicity

A range of in vitro studies have been conducted to determine the cytotoxic potential of **T-1105** in various cell lines. These studies are crucial for establishing the therapeutic index of the drug.

Table 1: Summary of In Vitro Cytotoxicity of T-1105 (Favipiravir)

Cell Line	Assay Type	Concentration Range Tested	Cytotoxicity Observed	Reference
Vero E6	Not specified	0.25 - 3 mg/mL	Not cytotoxic	[3]
Calu-3	MTT Assay	0.1571 - 7.855 mg/mL (0.1 - 50 mM)	No significant difference in cell viability compared to control	[3]
MDCK	MTS Assay	Not specified	Not specified, but T-1105 showed better anti-RNA virus activity than T-705	[4]
A549	Not specified	Not specified	T-1105 activation hindered	[4]
HEK293T	Not specified	Not specified	T-1105 activation hindered	[4]
H9c2 (cardiomyoblasts)	ATP content	Starting from 200 μ M	ATP level inhibited	[2]
CCD-1079Sk (skin fibroblasts)	ATP content	Starting from 200 μ M	ATP level inhibited	[2]
BHK-21	Not specified	Not specified	Data available in referenced figure	[5]
Normal Human Skin Fibroblasts (NHSF)	SRB Assay	Up to 100 μ g/mL	High safety margin (IC50 > 100 μ g/mL)	[6]

Preclinical Safety Profile

Preclinical safety evaluation in animal models is a critical step in drug development to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.

Single-Dose Toxicity

Acute toxicity studies are performed to determine the median lethal dose (LD50) and to identify signs of toxicity after the administration of a single high dose of the substance.

Table 2: Single-Dose Toxicity of T-1105 (Favipiravir)

Species	Route of Administration	LD50 (mg/kg)	Reference
Mice	Oral	>2000	[7]
Rats	Oral	>2000	[7]

Repeat-Dose Toxicity

Repeat-dose toxicity studies are designed to characterize the toxicological profile of a substance following repeated administration over a period of time. These studies help in identifying target organs and determining the No-Observed-Adverse-Effect-Level (NOAEL).

Table 3: Repeat-Dose Toxicity of T-1105 (Favipiravir)

Species	Duration	Route of Administration	NOAEL (mg/kg/day)	Target Organs/Effects Noted	Reference
Rats	4 weeks	Oral	100	Liver (hypertrophy) , Hematopoietic system (decreased red blood cell count)	[7]
Monkeys	4 weeks	Oral	30	Testicular toxicity	[7]
Rats	13 weeks	Oral	30	Liver, Hematopoietic system	[7]
Monkeys	13 weeks	Oral	10	Testicular toxicity	[7]

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to induce genetic mutations or chromosomal damage.

Table 4: Genotoxicity Profile of T-1105 (Favipiravir)

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	With and Without	Negative	[7]
In vitro Chromosomal Aberration	Mammalian Cells	With and Without	Positive	[7]
In vitro Mouse Lymphoma	L5178Y mouse lymphoma cells	With and Without	Positive	[7]
In vivo Micronucleus	Rodent bone marrow	N/A	Negative	[7]
In vivo Unscheduled DNA Synthesis	Rat hepatocytes	N/A	Negative	[7]

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.

Table 5: Reproductive and Developmental Toxicity of T-1105 (Favipiravir)

Species	Study Type	Key Findings	NOAEL (mg/kg/day)	Reference
Rats	Fertility and Early Embryonic Development	Effects on mating performance and fertility	< 30	[7]
Rats	Embryo-fetal Development	Embryonic death, developmental delays, and malformations	Not established (teratogenic at all doses tested)	[7]
Rabbits	Embryo-fetal Development	Embryonic death and malformations	Not established (teratogenic at all doses tested)	[7]
Monkeys	Embryo-fetal Development	Embryonic death	Not established	[7]

Note: The teratogenic and embryotoxic potential of Favipiravir is a significant safety concern and is a primary reason for its contraindication in pregnant women.[7]

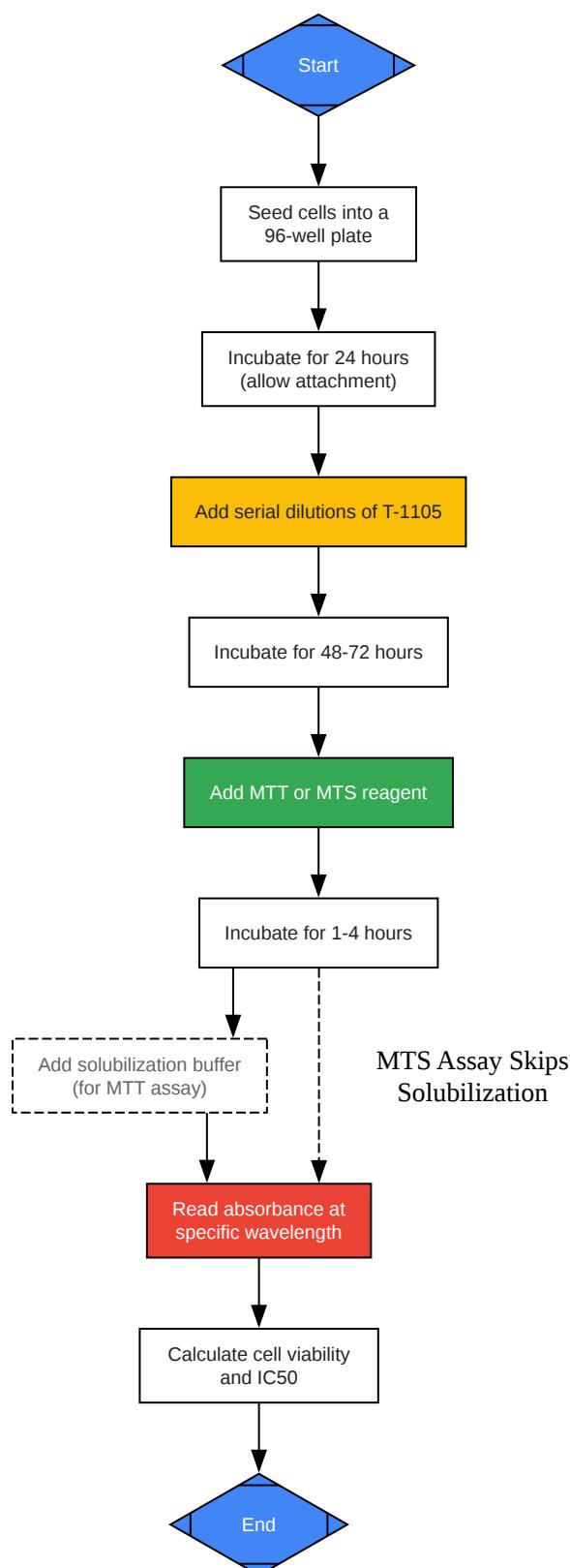
Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer. Specific carcinogenicity studies for Favipiravir were not identified in the publicly available literature at the time of this review.[7]

Experimental Protocols

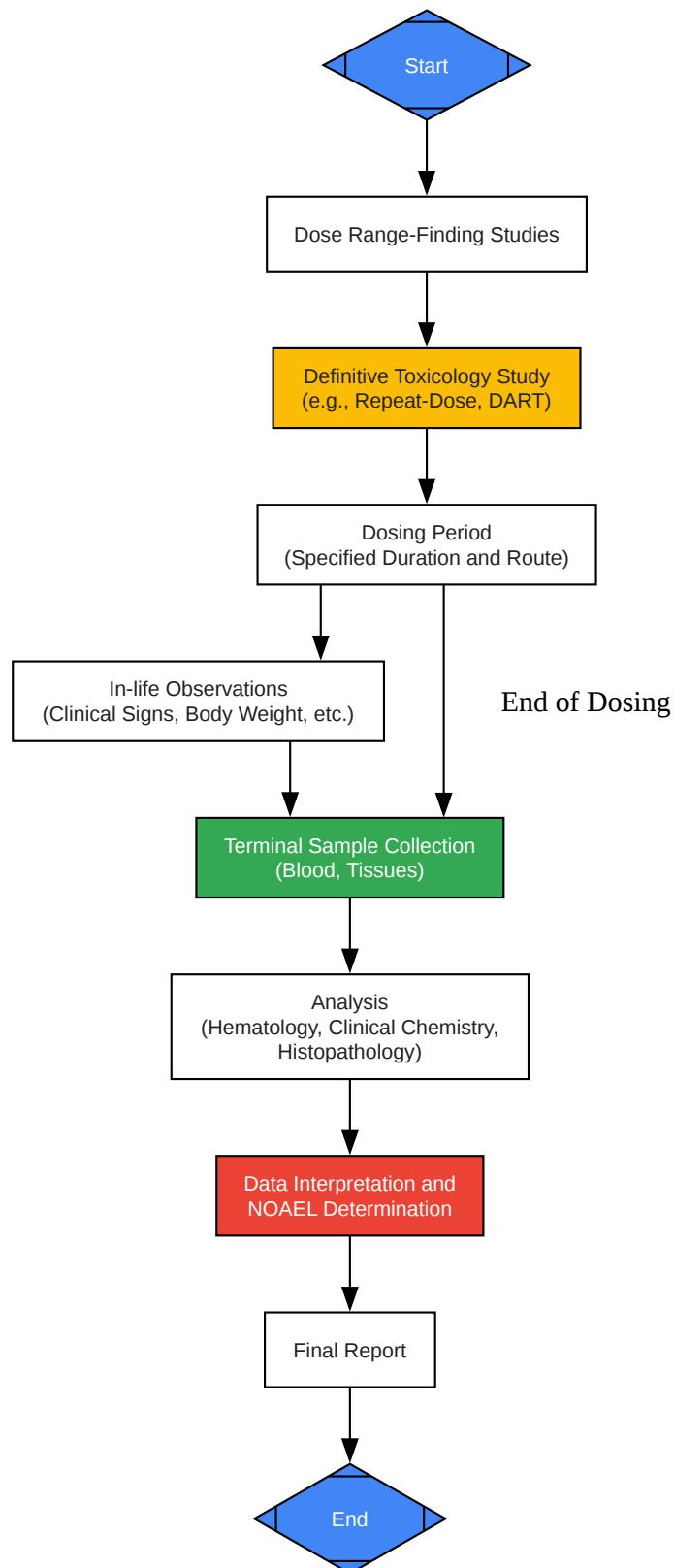
Detailed experimental protocols for proprietary studies are often not publicly available. However, the methodologies for standard toxicology and cytotoxicity assays are well-established and generally follow international guidelines (e.g., OECD, ICH).

In Vitro Cytotoxicity Assays (MTT/MTS) - General Protocol

[Click to download full resolution via product page](#)**Caption:** Generalized workflow for in vitro cytotoxicity assays (MTT/MTS).

- Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
- Compound Exposure: Treat the cells with a range of concentrations of **T-1105**. Include vehicle-treated and untreated controls.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
- Color Development: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
- Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the 50% inhibitory concentration (IC50).

Preclinical Toxicology Studies - General Workflow



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Caption: Generalized workflow for preclinical toxicology studies.

- Dose Range-Finding Studies: Initial studies in a small number of animals to determine the dose levels for the main study.
- Main Study Conduct: Administration of **T-1105** to animals (typically rodents and a non-rodent species) at multiple dose levels and a control group for a specified duration (e.g., 28 days, 90 days).
- In-life Monitoring: Regular observation of animals for clinical signs of toxicity, measurement of body weight, food and water consumption.
- Clinical Pathology: Collection of blood and urine samples at specified intervals for hematology and clinical chemistry analysis.
- Terminal Procedures: At the end of the study, animals are euthanized, and a thorough necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
- Data Analysis and Reporting: Statistical analysis of the data to identify any dose-related effects and to determine the NOAEL. A comprehensive report is generated detailing the findings.

For developmental and reproductive toxicity (DART) studies, the drug is administered during specific periods of gestation, and the effects on dams, fetuses, and offspring are evaluated.

Conclusion

The preclinical safety profile of **T-1105** (Favipiravir) indicates low acute toxicity. The primary concerns identified in repeat-dose toxicity studies are effects on the liver, hematopoietic system, and testes. A significant finding from preclinical studies is the teratogenic and embryotoxic potential of **T-1105**, which is a critical consideration for its clinical use. Genotoxicity studies have shown mixed results, with positive findings in some in vitro assays but negative results in in vivo assays. The in vitro cytotoxicity profile generally shows a high safety margin in the cell lines tested. This comprehensive preclinical data package is essential for guiding the safe and effective clinical development and use of **T-1105**. Further research and careful consideration of the risk-benefit profile are warranted for its application in various viral infections.

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References

- 1. researchgate.net [researchgate.net]
- 2. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c19early.org [c19early.org]
- 4. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of favipiravir in COVID-19 patients with pneumonia. A randomized, double-blind, placebo-controlled study (FAVID) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC-MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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